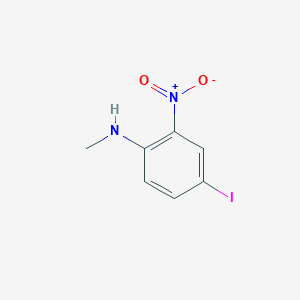

4-iodo-N-methyl-2-nitroaniline

CAS No.: 1260791-09-0

Cat. No.: VC4247017

Molecular Formula: C7H7IN2O2

Molecular Weight: 278.049

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260791-09-0 |

|---|---|

| Molecular Formula | C7H7IN2O2 |

| Molecular Weight | 278.049 |

| IUPAC Name | 4-iodo-N-methyl-2-nitroaniline |

| Standard InChI | InChI=1S/C7H7IN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 |

| Standard InChI Key | FZMBFXLLXQGQIL-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=C(C=C1)I)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 4-iodo-N-methyl-2-nitroaniline is C₇H₇IN₂O₂, with a molecular weight of 278.05 g/mol. Its IUPAC name is 4-iodo-N-methyl-2-nitroaniline, and its structure features:

-

An iodine atom at position 4 of the benzene ring.

-

A nitro group (-NO₂) at position 2.

-

An N-methylamine (-NHCH₃) group at position 1.

The compound’s SMILES notation is CNC1=C(C=C(C=C1)I)N+[O-], and its InChIKey is FZMBFXLLXQGQIL-UHFFFAOYSA-N .

Physical Properties

The compound’s stability under inert atmospheres and low-temperature storage (2–8°C) is critical due to its sensitivity to light and oxidation .

Synthesis and Reaction Pathways

Primary Synthesis Routes

4-Iodo-N-methyl-2-nitroaniline is synthesized through two main pathways:

-

N-Methylation of 4-Iodo-2-nitroaniline:

-

Nitroso Compound Functionalization:

Key Reaction Mechanisms

-

Photodegradation: The compound’s nitro group facilitates photolytic decomposition, forming intermediates such as p-nitroaniline and formaldehyde under UV light .

-

Nucleophilic Substitution: The iodine substituent enables Suzuki-Miyaura coupling reactions, making it valuable in synthesizing biaryl structures .

Applications

Pharmaceutical Research

-

Antimicrobial Agents: Structural analogues exhibit inhibitory effects on pro-inflammatory cytokines, suggesting potential anti-inflammatory applications.

-

Photosensitizers: The nitro group’s photolability allows its use in photodegradable drug delivery systems .

Agrochemical Development

-

Herbicidal Activity: Derivatives of iodo-nitroanilines are patented as herbicidal agents. For example, 2-iodo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide demonstrates pre-emergent herbicidal activity .

Organic Synthesis

-

Building Block: Used in cross-coupling reactions to introduce iodine or nitro groups into complex molecules .

-

Intermediate: Key precursor for synthesizing benzimidazoles and quinoline derivatives .

Spectroscopic Characterization

Mass Spectrometry

-

ESI-MS: Predicted molecular ion peak at m/z 278.05 [M+H]⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume